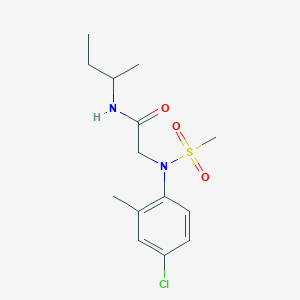
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone
Übersicht
Beschreibung
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone, also known as Muscone, is a synthetic musk compound used in the fragrance industry. The compound is widely used in perfumes, soaps, and other personal care products due to its unique odor profile. However, recent scientific research has demonstrated the potential of Muscone beyond its use in the fragrance industry.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone is not fully understood. However, studies have suggested that the compound may act on multiple cellular pathways, including the NF-κB and MAPK signaling pathways. This compound has also been found to modulate the expression of several genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, this compound has a unique odor profile, which can be used as a marker for its presence in biological samples. However, this compound has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer in vivo. In addition, this compound has low bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Another area of research is the development of this compound-based neuroprotective agents for the treatment of neurodegenerative diseases. Finally, the use of this compound as a biomarker for the detection of cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic musk compound with potential therapeutic properties. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer effects. This compound has also been found to have neuroprotective and anti-aging properties. The compound can be easily synthesized in large quantities and has a unique odor profile, which can be used as a marker for its presence in biological samples. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based therapeutics for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorobenzylidene)-5-(2,5-dimethoxyphenyl)-2(3H)-furanone has been the focus of several scientific research studies due to its potential therapeutic properties. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer effects. In addition, this compound has been found to have neuroprotective and anti-aging properties.
Eigenschaften
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O4/c1-23-12-6-7-17(24-2)14(10-12)18-9-11(19(22)25-18)8-13-15(20)4-3-5-16(13)21/h3-10H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEIFQMFFHZZHM-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C=CC=C3Cl)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



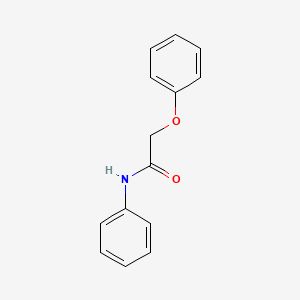
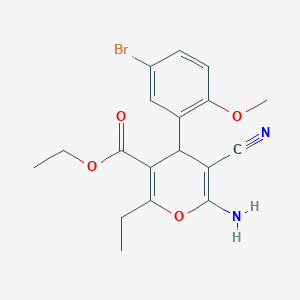
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
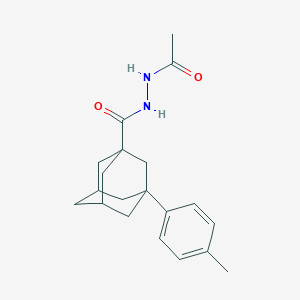
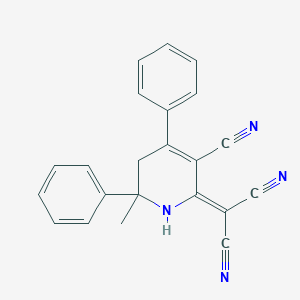
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4885366.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)
